

Application Notes and Protocols for Studying Neurosteroid Synthesis with Su-10603

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Compound of Interest

Compound Name: Su 10603

Cat. No.: B1681773

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These application notes provide a comprehensive guide to using Su-10603, a selective inhibitor of the enzyme 17 α -hydroxylase/17,20-lyase (CYP17A1), for the study of neurosteroid synthesis. This document includes detailed protocols for in vitro cell-based assays, quantitative data on inhibitor activity, and diagrams illustrating the mechanism of action and experimental workflows.

Introduction to Su-10603

Su-10603 is a non-steroidal small molecule that specifically inhibits CYP17A1, a key enzyme in the biosynthesis of androgens and estrogens.[1][2] CYP17A1 is a dual-function enzyme that catalyzes both the 17 α -hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that cleaves the C17-20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. By inhibiting this enzyme, Su-10603 effectively blocks the production of these key neurosteroid precursors, making it a valuable tool for investigating the physiological and pathological roles of neurosteroids in the central nervous system.

Data Presentation

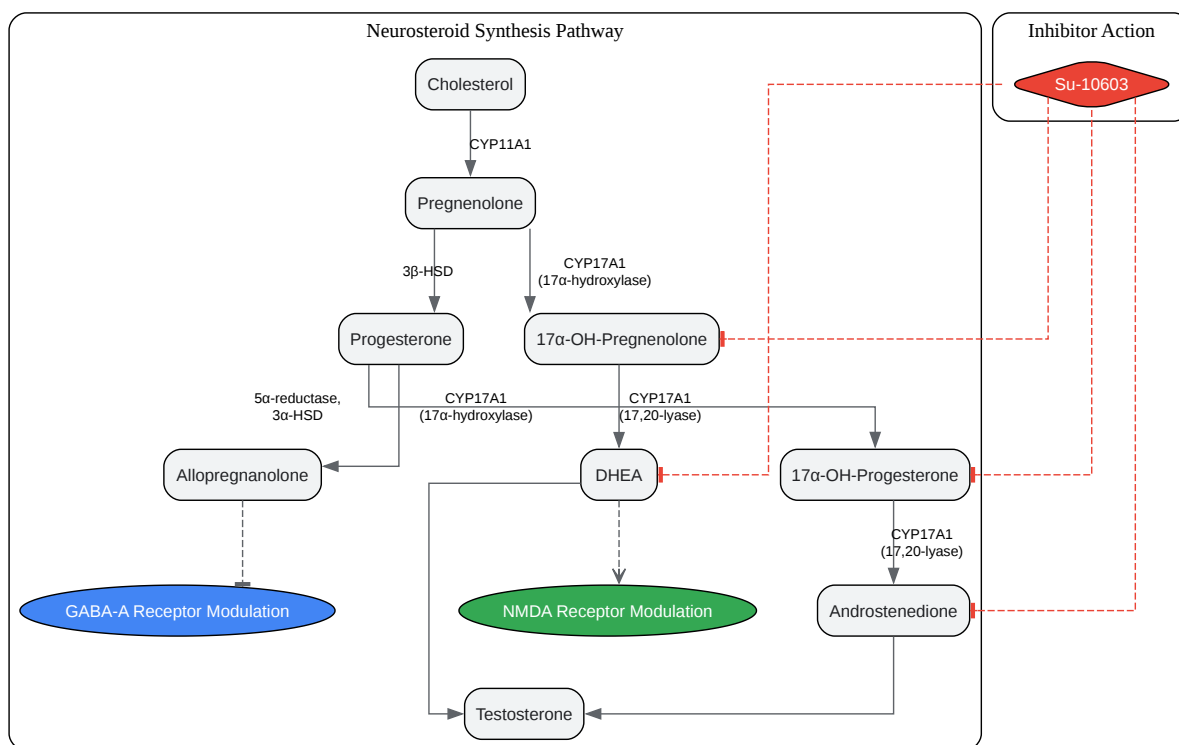
The inhibitory activity of Su-10603 against CYP17A1 has been characterized in various in vitro systems. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for designing experiments.

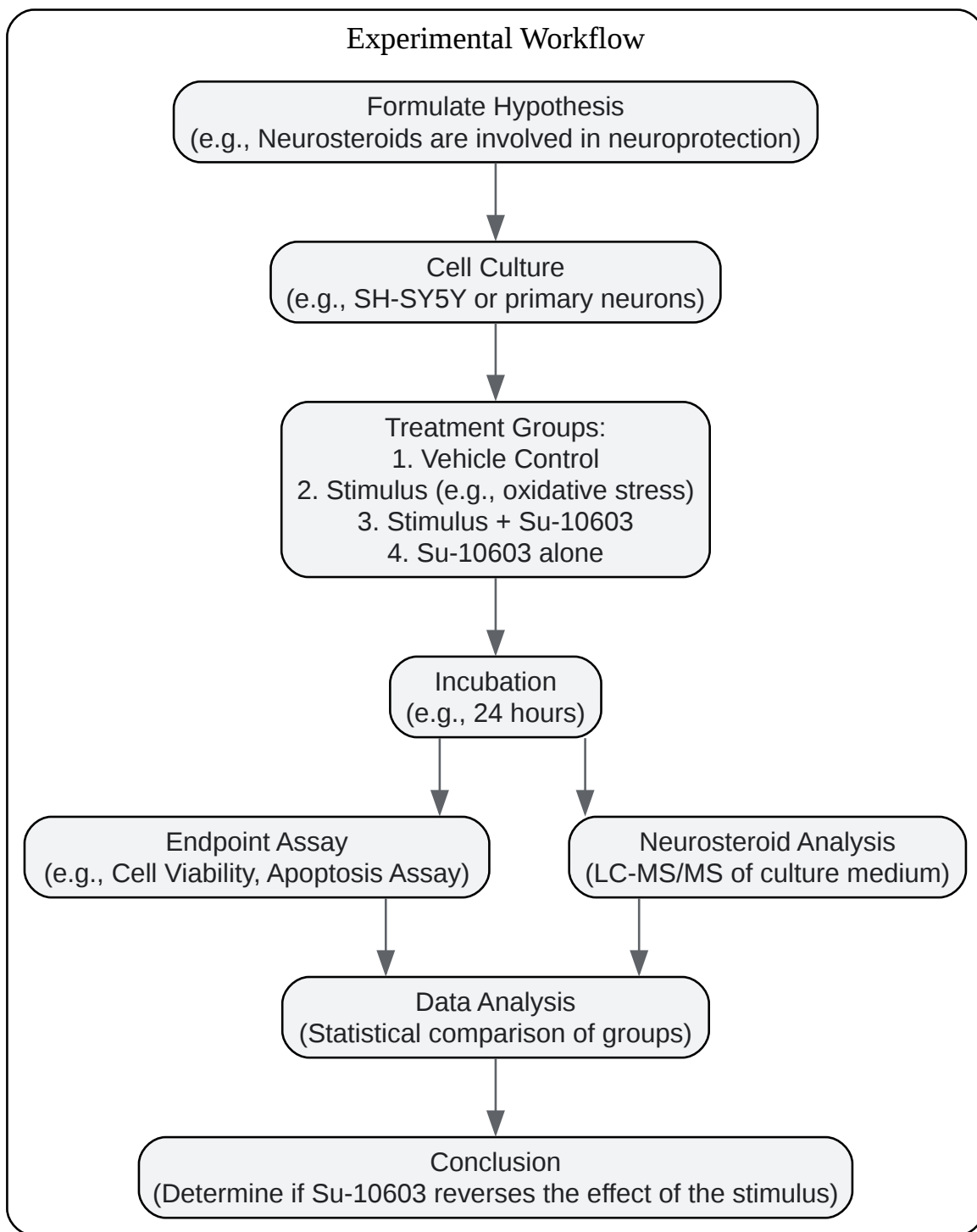
Compound	Target Enzyme	Assay System	IC50	Reference
Su-10603	CYP17A1	Recombinant human CYP17A1	~1.5 μ M	[1]

Note: IC50 values can vary depending on the specific experimental conditions, including substrate concentration and the expression system used for the enzyme.[1]

Signaling Pathway Inhibition by Su-10603

Su-10603's mechanism of action is the direct inhibition of the CYP17A1 enzyme within the neurosteroidogenic pathway. This blockade prevents the conversion of pregnenolone and progesterone into DHEA and androstenedione, respectively. These steroids are precursors to potent neuroactive steroids such as allopregnanolone and testosterone. A reduction in these neurosteroids can significantly impact neuronal function by altering the activity of key neurotransmitter receptors, including GABA-A and NMDA receptors.





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References

- 1. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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